2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile
Overview
Description
2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry, materials science, and pharmaceuticals .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific target and mode of action of the compound.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound
Result of Action
Imidazole derivatives are known to have a broad range of biological activities , which suggests that this compound could potentially have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites of enzymes, resulting in changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical and pharmacological properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been observed to affect cellular processes such as proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s biological activity changes significantly at certain dosage levels . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways . For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of certain metabolites . These interactions can lead to changes in metabolic flux and metabolite levels, which are important for understanding the compound’s overall metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, the compound can accumulate in certain compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for determining the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic or basic conditions . Another approach involves the use of multicomponent reactions, which offer the advantage of forming the imidazo[1,5-a]pyridine core in a single step .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce alcohols .
Scientific Research Applications
2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile include other imidazo[1,5-a]pyridine derivatives, such as:
- 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine
- 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxamide
Uniqueness
What sets this compound apart from its analogs is its unique combination of a nitrile group and a carbonyl group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methyl-3-oxoimidazo[1,5-a]pyridine-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-11-8(6-10)7-4-2-3-5-12(7)9(11)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSJOSIWEICNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CN2C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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